3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring substituted with difluoromethyl groups and a trifluoromethyl group attached to an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidinyl core. One common approach is the cyclization of appropriate precursors under acidic conditions. The difluoromethyl groups are introduced through halogen exchange reactions, while the trifluoromethyl group can be added using reagents like trifluoromethyltrimethylsilane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its fluorinated groups can enhance its binding affinity and selectivity.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4,4-Difluoropiperidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
3-(4,4-Difluoropyrrolidin-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole hydrochloride
3-(4,4-Difluoropyrrolidin-2-yl)-5-(bromomethyl)-1,2,4-oxadiazole hydrochloride
Uniqueness: The uniqueness of 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride lies in its specific combination of fluorinated groups, which can significantly impact its chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4,4-difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F5N3O.ClH/c8-6(9)1-3(13-2-6)4-14-5(16-15-4)7(10,11)12;/h3,13H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNRFJDCLOCJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C2=NOC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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